molecular formula C4H2BrCl2NS B3262599 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole CAS No. 358672-75-0

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Cat. No.: B3262599
CAS No.: 358672-75-0
M. Wt: 246.94 g/mol
InChI Key: QPZBTGOUFBSZDI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is a useful research compound. Its molecular formula is C4H2BrCl2NS and its molecular weight is 246.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2,4-dichloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrCl2NS/c5-1-2-3(6)8-4(7)9-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBTGOUFBSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of 5-substituted 2,4-dichlorothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

. ## The Architectural Nuances of Potency: A Deep Dive into the Structure-Activity Relationship of 5-Substituted 2,4-Dichlorothiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dichlorothiazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The strategic introduction of diverse substituents at the 5-position of this heterocyclic core has profound implications for biological activity, modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted 2,4-dichlorothiazoles, drawing upon key findings in the field to illuminate the intricate interplay between chemical structure and pharmacological effect. Through a detailed exploration of synthetic methodologies, experimental data, and in silico modeling, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of these promising compounds and accelerate the discovery of next-generation therapeutics.

Introduction: The 2,4-Dichlorothiazole Core - A Foundation for Therapeutic Innovation

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous clinically significant drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The inherent electronic properties and metabolic stability of the thiazole nucleus make it an attractive scaffold for drug design.[1][5] The 2,4-dichloro-substituted variant, in particular, offers synthetic handles for further functionalization, with the chlorine atoms acting as leaving groups for nucleophilic substitution reactions, thereby enabling the generation of diverse chemical libraries.

The 5-position of the 2,4-dichlorothiazole ring emerges as a critical determinant of biological activity. Modifications at this site directly influence the molecule's interaction with its biological target, impacting binding affinity and downstream signaling. This guide will systematically dissect the SAR at this pivotal position, providing a framework for the rational design of potent and selective modulators of various biological processes.

Synthetic Strategies for 5-Substituted 2,4-Dichlorothiazoles

The exploration of SAR is intrinsically linked to the synthetic accessibility of a diverse range of analogs. The Hantzsch thiazole synthesis remains a cornerstone for the construction of the core thiazole ring, involving the cyclization of an α-halocarbonyl compound with a thioamide.[6] For the specific synthesis of 5-substituted 2,4-dichlorothiazoles, a common and effective starting point is 2,4-dichlorothiazole-5-carboxaldehyde. This key intermediate provides a versatile platform for a variety of chemical transformations to introduce diverse functionalities at the 5-position.

Synthesis of 2,4-Dichlorothiazole-5-Carboxaldehyde Derived Chalcones

A prominent and biologically relevant class of 5-substituted 2,4-dichlorothiazoles are the chalcone derivatives. These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between 2,4-dichlorothiazole-5-carboxaldehyde and a substituted acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[7]

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-Carboxaldehyde Derived Chalcones [7]

  • Dissolution: Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) and the appropriately substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., aqueous sodium hydroxide) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone.

This straightforward and robust methodology allows for the systematic introduction of a wide array of substituents on the phenyl ring of the chalcone moiety, enabling a thorough investigation of their impact on biological activity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,4-Dichlorothiazole-5-carboxaldehyde 2,4-Dichlorothiazole-5-carboxaldehyde 5-Chalcone Derivative 5-Chalcone Derivative 2,4-Dichlorothiazole-5-carboxaldehyde->5-Chalcone Derivative Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->5-Chalcone Derivative Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->5-Chalcone Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->5-Chalcone Derivative Room Temperature Room Temperature Room Temperature->5-Chalcone Derivative

Caption: Synthesis of 5-Chalcone Derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-substituted 2,4-dichlorothiazoles is exquisitely sensitive to the nature of the substituent at the 5-position. This section will delve into the SAR of this class of compounds, with a particular focus on their antitubercular and antiproliferative activities, drawing from a key study on 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones.[7][8]

Antitubercular Activity

A study evaluating a series of twenty 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones against Mycobacterium tuberculosis revealed significant SAR trends.[7] The activity of these compounds was found to be critically dependent on the substitution pattern of the aryl ring (Ring A) of the chalcone moiety.

Table 1: Antitubercular Activity of 5-Substituted 2,4-Dichlorothiazole Chalcones [7][8]

CompoundRing A SubstituentMIC (µM)
7 2,4-dichloro4.41
9 2-fluoro20.68
11 4-fluoro20.68
12 2,4-difluoro2.43
14 2,6-difluoro9.74
17-20 Heteroaryl343.45 - 701.40
Pyrazinamide (Standard)-25.34

Key SAR Insights for Antitubercular Activity:

  • Halogen Substitution is Crucial: The presence of halogen atoms on Ring A is vital for potent antitubercular activity.[7]

  • Dihalogenation Enhances Potency: Compounds with two halogen substituents on Ring A, such as 2,4-dichloro (compound 7 ) and 2,4-difluoro (compound 12 ), exhibited significantly higher potency than the standard drug, pyrazinamide.[7][8]

  • Fluorine is Preferred over Chlorine: The 2,4-difluoro substituted compound 12 (MIC = 2.43 µM) was more potent than the 2,4-dichloro substituted compound 7 (MIC = 4.41 µM), suggesting that the higher electronegativity of fluorine plays a key role in enhancing activity.[7][8]

  • Substitution Pattern Matters: The position of the halogen substituents is critical. The 2,4-disubstituted pattern appears to be optimal for activity. For instance, the 2,6-difluoro analog 14 (MIC = 9.74 µM) was less active than the 2,4-difluoro analog 12 .[7][8]

  • Monohalogenation is Less Effective: Monofluorinated compounds (9 and 11 ) showed moderate activity, which was less potent than the standard.[8]

  • Heteroaryl Substitution is Detrimental: Replacing the substituted phenyl ring with heteroaryl moieties (compounds 17-20 ) led to a dramatic loss of antitubercular activity.[7]

SAR_Antitubercular cluster_core 2,4-Dichlorothiazole Core cluster_substituents Substituents at 5-Position (Chalcone Ring A) cluster_activity Antitubercular Activity Core 2,4-Dichlorothiazole 5-Position Halogen Halogen (F, Cl) Core:f1->Halogen Crucial Heteroaryl Heteroaryl Core:f1->Heteroaryl Detrimental DiHalogen Dihalogen (2,4-diF, 2,4-diCl) Halogen->DiHalogen Enhances MonoHalogen Monohalogen (2-F, 4-F) Halogen->MonoHalogen High High Potency DiHalogen->High Moderate Moderate Potency MonoHalogen->Moderate Low Low/No Potency Heteroaryl->Low

Caption: SAR for Antitubercular Activity.

Antiproliferative Activity

The same series of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones was also evaluated for antiproliferative activity against the DU-145 prostate cancer cell line.[7] Interestingly, the SAR for antiproliferative activity differed significantly from that observed for antitubercular activity.

Table 2: Antiproliferative Activity of 5-Substituted 2,4-Dichlorothiazole Chalcones against DU-145 Cells [7]

CompoundRing A SubstituentIC₅₀ (µM)
5 3,4-dichloro90.64
9 2-fluoro52.95
14 2,6-difluoro24.98
20 2-thiazolyl6.86
Methotrexate (Standard)-11

Key SAR Insights for Antiproliferative Activity:

  • Heteroaryl Substitution is Favorable: In stark contrast to the antitubercular activity, the presence of a heteroaryl ring, specifically a 2-thiazolyl moiety (compound 20 ), resulted in the most potent antiproliferative activity, surpassing that of the standard drug methotrexate.[7]

  • Disubstituted Phenyl Rings Show Moderate Activity: Disubstituted phenyl-based chalcones, such as the 3,4-dichloro (5 ) and 2,6-difluoro (14 ) analogs, exhibited moderate antiproliferative activity.[8]

  • Ortho-Fluorophenyl Substitution is Tolerated: The ortho-fluorophenyl substituted chalcone 9 displayed moderate activity.[8]

These divergent SAR trends underscore the principle that subtle structural modifications can dramatically alter the biological activity profile of a compound, likely due to differential interactions with distinct biological targets.

Broader Biological Activities and Future Directions

While this guide has focused on the antitubercular and antiproliferative activities of 5-substituted 2,4-dichlorothiazoles, it is important to recognize that this scaffold is associated with a wide range of other biological effects. Thiazole derivatives have been reported to possess antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory activities.[1][9][10][11][12] For instance, certain thiazole derivatives have been identified as inhibitors of vascular adhesion protein-1 (VAP-1), suggesting their potential in treating conditions like diabetic macular edema.[11]

The future development of 5-substituted 2,4-dichlorothiazoles will likely involve:

  • Expansion of Chemical Diversity: Synthesis of novel analogs with a broader range of substituents at the 5-position to explore new areas of chemical space.

  • Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.

  • In Silico Modeling and Drug Design: Utilization of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the rational design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

Conclusion

The 5-position of the 2,4-dichlorothiazole scaffold is a critical modulator of biological activity. The structure-activity relationship studies, particularly on chalcone derivatives, have revealed distinct and sometimes opposing trends for different therapeutic areas. Halogenated phenyl substituents at the 5-position are highly favorable for antitubercular activity, with a 2,4-difluoro substitution pattern being optimal. Conversely, heteroaryl substituents, such as a 2-thiazolyl group, are advantageous for antiproliferative activity against prostate cancer cells.

This in-depth analysis provides a valuable roadmap for researchers in the field of drug discovery. By understanding the intricate relationship between the chemical architecture of 5-substituted 2,4-dichlorothiazoles and their biological effects, scientists can more effectively design and synthesize novel therapeutic agents with improved potency, selectivity, and clinical potential. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a range of diseases.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • A review on chemistry and antimicrobial activity of thiazole. (2024, March 29). World Journal of Advanced Research and Reviews, 21(3), 2055–2063. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). Molecules, 19(11), 18837-18853. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023, September 8). Pharmaceuticals, 16(9), 1283. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][10]triazolo[4,3-a]pyrimidines. (n.d.). Molecules, 19(11), 18993-19008. [Link]

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and. (n.d.). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Pharmaceuticals, 17(1), 89. [Link]

  • Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., Imai, K., & Miyake, H. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. (2021, May 11). ResearchGate. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023, August 8). ResearchGate. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Letters in Drug Design & Discovery, 19(8), 725-752. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Omega, 7(37), 33263-33276. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics, 13(9-S), 136-146. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). Pharmaceuticals, 17(1), 89. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). Molecules, 26(21), 6610. [Link]

Sources

A Senior Application Scientist's Guide to 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole: Sourcing and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the heterocyclic building block 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole (CAS No. 137028-93-6) for an audience of researchers, medicinal chemists, and drug development professionals. The 2,4-dichlorothiazole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for developing novel therapeutic agents, particularly in oncology and infectious diseases.[1][2] This guide elucidates the strategic importance of this functionalized thiazole, details its physicochemical properties, and addresses the realities of its commercial sourcing. Furthermore, it provides expert insight into its synthetic utility, including a detailed, field-proven protocol for its application in nucleophilic substitution reactions, which represents its primary mode of reactivity. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can confidently and effectively integrate this potent building block into their synthetic workflows.

The Strategic Importance of the Dichlorothiazole Scaffold

The 1,3-thiazole ring is a fundamental heterocyclic motif found in a multitude of FDA-approved drugs and biologically active natural products. Its unique electronic properties and ability to engage in various non-covalent interactions make it an exceptional pharmacophore. The specific substitution pattern of this compound offers a trifecta of synthetic advantages:

  • The 2,4-Dichloro Substituents: These halogen atoms serve two primary purposes. First, they significantly modulate the electronic nature of the thiazole ring, influencing its reactivity and the pKa of adjacent functionalities. Second, they provide handles for further synthetic diversification, typically through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.[3]

  • The 5-Bromomethyl Group: This is the molecule's primary reactive center. As a benzylic-like bromide, it is an excellent electrophile, highly susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism.[1] This allows for the facile and direct attachment of the thiazole core to various substrates, making it an invaluable tool for fragment-based drug discovery and lead optimization.

Derivatives of 2,4-dichlorothiazole have demonstrated significant potential as precursors to potent antitubercular and antiproliferative agents, underscoring the therapeutic relevance of this structural class.[1][2]

Physicochemical Properties and Structure

A foundational understanding of a building block's properties is critical for its effective use.

PropertyValue
IUPAC Name This compound
CAS Number 137028-93-6
Molecular Formula C₄H₂BrCl₂NS
Molecular Weight 246.94 g/mol
Canonical SMILES C1=C(N=C(S1)Cl)C(Br)Cl
Appearance Predicted to be a solid at room temperature.
Solubility Expected to be soluble in common aprotic organic solvents (e.g., DMF, DMSO, THF, Dichloromethane).

Structure: Chemical structure of this compound

Commercial Availability: A Landscape of Scarcity and Opportunity

Direct, off-the-shelf commercial availability of this compound (CAS 137028-93-6) is limited. Extensive market surveys indicate that this specific building block is not routinely stocked by major chemical vendors. This scarcity suggests its status as a specialized, high-value intermediate.

However, this does not preclude its accessibility. The sourcing strategy shifts from procurement to partnership. Researchers should engage with companies specializing in custom synthesis and heterocyclic chemistry. These organizations possess the requisite expertise in thiazole synthesis, which often involves multi-step sequences starting from more common precursors like 2,4-thiazolidinedione.[4][5]

Table of Potential Custom Synthesis Partners:

SupplierSpecializationRationale for Engagement
Fluorochem Heterocyclic Building Blocks, Custom SynthesisOffers a catalog of structurally similar compounds (e.g., 5-Bromo-2,4-dichloro-thiazole), indicating expertise in this chemical space.[6]
BLD Pharm Custom Synthesis, Organic Building BlocksProvides a wide range of thiazole derivatives and has a clear portal for custom synthesis inquiries.[7]
Synthonix Fine Chemicals, Custom SynthesisSpecializes in providing unique building blocks for discovery research and offers custom synthesis services.[8]
American Elements Advanced Materials, Custom SynthesisWhile known for materials science, they offer custom organic synthesis and list numerous complex thiazole derivatives.[9]

The workflow for acquiring this building block is best visualized as a planned research and development collaboration.

G cluster_sourcing Sourcing Workflow A Identify Need for CAS 137028-93-6 B Internal Synthesis vs. External Sourcing Analysis A->B C Select & Engage Custom Synthesis Partner B->C Decision: Outsource D Define Project Scope: Quantity, Purity, Timeline C->D E Technology Transfer & Project Initiation D->E F Receive & Qualify Target Compound E->F G reagent This compound product Alkylated Product Thiazole-CH₂-Nu reagent->product Electrophile nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R₂-NH nucleophile->product Nucleophile base Non-nucleophilic Base e.g., K₂CO₃, NaH, DBU base->product Deprotonation solvent Polar Aprotic Solvent e.g., DMF, Acetonitrile solvent->product Reaction Medium

Sources

Technical Guide: Functionalization and Applications of 2,4-Dichloro-1,3-thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dichloro-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry due to its inherent orthogonal reactivity . Unlike symmetrical heterocycles, the electronic disparity between the C2 and C4 positions allows for highly regioselective functionalization without the need for extensive protecting group strategies.

This guide serves as a technical blueprint for exploiting this scaffold. It details the electronic rationale behind regioselectivity, provides validated protocols for sequential substitution, and highlights its utility in generating libraries of bioactive molecules, particularly in the fields of antitubercular and anticancer research.

Structural Properties & Reactivity Profile[1]

To successfully manipulate 2,4-dichlorothiazole, one must understand the electronic environment of the ring. The thiazole core is


-deficient, but the degree of deficiency varies significantly between positions.
The Reactivity Hierarchy
  • Position C2 (The "Hot" Zone): Located between the sulfur and nitrogen atoms. The inductive effect of the adjacent nitrogen (

    
     effect) and the resonance contribution make this position highly electrophilic. It is the primary site for Nucleophilic Aromatic Substitution (
    
    
    
    ) and rapid oxidative addition in metal-catalyzed cross-couplings.
  • Position C4 (The "Warm" Zone): Adjacent to the nitrogen but lacking the dual-heteroatom flanking of C2. The C4-Cl bond is stronger and less labile than C2-Cl. It typically requires transition-metal catalysis (e.g., Suzuki-Miyaura) to react, usually after C2 has been functionalized.

  • Position C5 (The "Silent" Zone): Nucleophilic at the carbon center. While not chlorinated in the parent scaffold, this position is susceptible to Electrophilic Aromatic Substitution (EAS) or lithiation-based functionalization.

Visualization of Reactivity

The following diagram illustrates the standard functionalization logic, prioritizing C2 modification followed by C4 coupling.

ReactivityMap Core 2,4-Dichloro-1,3-thiazole C2 C2 Position (Most Electrophilic) Core->C2 Primary Site: SNAr (Amines/Thiols) Fast Pd-Oxidative Addition C4 C4 Position (Less Electrophilic) Core->C4 Secondary Site: Suzuki/Stille Coupling (Requires Catalyst) C5 C5 Position (Nucleophilic/C-H Activation) Core->C5 Tertiary Site: Lithiation/EAS

Figure 1: Reactivity map of the 2,4-dichloro-1,3-thiazole scaffold indicating the hierarchy of functionalization sites.

Synthetic Strategies: From Core to Candidate[2]

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The standard industrial route utilizes 2,4-thiazolidinedione as the precursor.

Mechanism: The reaction involves the conversion of the carbonyl oxygens to chlorides using phosphorus oxychloride (


) in the presence of a base (pyridine or DMF). This is a dehydrative chlorination.
Protocol 1: Synthesis of 2,4-Dichlorothiazole[1]
  • Reagents: 2,4-Thiazolidinedione (1.0 equiv),

    
     (excess, solvent/reagent), Pyridine (1.0 equiv).
    
  • Conditions: Reflux (

    
    ).
    
  • Safety Note:

    
     is highly corrosive and reacts violently with water. Quenching requires extreme caution.
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 2,4-thiazolidinedione (50 g) in

    
     (240 mL).
    
  • Addition: Cool the mixture to

    
    . Add pyridine (34 mL) dropwise over 20 minutes. Reason: Exothermic reaction control.
    
  • Reaction: Heat the mixture slowly to reflux (

    
    ) and stir for 3–4 hours. Monitor by TLC (disappearance of starting material).
    
  • Workup (Critical): Cool to room temperature. Remove excess

    
     via vacuum distillation.[1] Pour the viscous residue slowly onto crushed ice (
    
    
    
    ) with vigorous stirring. Caution: Massive HCl evolution.
  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
     and concentrate. Distill or recrystallize (if solid) to yield the product (Typical Yield: 70–76%).
    
Regioselective Functionalization Workflow

The most robust strategy for drug discovery is the Sequential Approach :

  • Step 1:

    
     at C2.
    
  • Step 2: Pd-Catalyzed Coupling at C4.

Protocol 2: C2-Selective

with Amines

This reaction exploits the high electrophilicity of C2.

  • Reagents: 2,4-Dichlorothiazole (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Ethanol or THF (0.5 M).

  • Temperature:

    
     to RT. (Heating often leads to bis-substitution).
    

Procedure:

  • Dissolve 2,4-dichlorothiazole in EtOH at

    
    .
    
  • Add DIPEA followed by the amine dropwise.

  • Stir at RT for 4–12 hours.

  • Evaporate solvent and purify via silica column (Hexane/EtOAc).

    • Outcome: 2-amino-4-chlorothiazole derivative.

Protocol 3: C4-Selective Suzuki-Miyaura Coupling

Once C2 is substituted (deactivating the ring slightly) or if the C2-Cl is retained (requiring careful catalyst control), C4 coupling is performed.

  • Reagents: 4-chlorothiazole derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aq) or 
    
    
    
    .
  • Solvent: DME/Water or Dioxane/Water (3:1).

  • Temperature:

    
     (Microwave: 
    
    
    
    for 20 min).

Procedure:

  • Degas solvents with nitrogen for 15 minutes. Reason: Oxygen poisons Pd(0).

  • Combine substrate, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst under nitrogen flow.

  • Heat to

    
     for 6–12 hours.
    
  • Filter through Celite, extract with EtOAc, and purify.

Decision Matrix & Workflow Visualization

The following DOT diagram outlines the synthetic decision tree for generating diverse libraries from the parent scaffold.

SyntheticWorkflow Start Start: 2,4-Dichloro-1,3-thiazole PathA Path A: Nucleophilic Attack (SNAr) Start->PathA Amine/Alkoxide (0°C - RT) PathB Path B: Metal Catalysis (Pd) Start->PathB Boronic Acid/Pd (Controlled Temp) InterA Intermediate: 2-Substituted-4-chlorothiazole PathA->InterA C2 Selectivity (>95%) InterB Intermediate: 2-Aryl-4-chlorothiazole (Requires Optimization) PathB->InterB C2 Selectivity (Variable) FinalA Product A: 2-Amino-4-Arylthiazole (Kinase Inhibitor Core) InterA->FinalA Suzuki Coupling (C4) FinalB Product B: 2,4-Diarylthiazole InterB->FinalB Suzuki Coupling (C4)

Figure 2: Synthetic decision matrix. Path A is the preferred route for high regiocontrol.

Medicinal Chemistry Applications

Key Biological Targets

Data from recent literature highlights two primary areas where this scaffold excels:

Therapeutic AreaTarget MechanismStructural MotifKey Reference
Antitubercular Enoyl-ACP reductase (InhA)2,4-dichlorothiazole-5-carbaldehyde chalcones[1]
Anticancer Tyrosine Kinase Inhibition (TKI)2-amino-4-arylthiazole core (Dasatinib analogs)[2]
Agrochemical Herbicidal Activity2,4-dichloro-5-cyanothiazole derivatives[3]
Case Study: Antitubercular Chalcones

Researchers have utilized 2,4-dichlorothiazole-5-carboxaldehyde to synthesize chalcone hybrids.

  • Synthesis: The 5-carbaldehyde is condensed with acetophenones.

  • SAR Insight: The C2 and C4 chlorines were found to be essential for lipophilicity, facilitating cell wall penetration of Mycobacterium tuberculosis. Retention of the halogens (rather than substitution) was key for this specific activity profile.

Case Study: Kinase Inhibitors

For kinase inhibitors, the "Path A" workflow (see Figure 2) is standard.

  • C2: An amine is introduced to form a hinge-binding motif (hydrogen bond donor/acceptor).

  • C4: A bulky aryl group is coupled to occupy the hydrophobic pocket of the kinase ATP site.

  • Result: High affinity and selectivity due to the rigid thiazole spacer.

References

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones. MDPI / Sciforum. Available at: [Link]

  • Process for preparation of 2,4-dichloro-5-thiazolecarboxaldehyde.Google Patents (US4555577A).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogue Comparison). MDPI Catalysts. Available at: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 5-(bromomethyl)-2,4-dichloro-1,3-thiazole represents a highly dense electrophilic platform. It contains three distinct electrophilic sites, each with unique electronic signatures and reactivity profiles. This compound is a more reactive analog of the industrial intermediate 2-chloro-5-(chloromethyl)thiazole (CCMT), widely utilized in the synthesis of neonicotinoid agrochemicals (e.g., Thiamethoxam, Clothianidin).

For research and drug development, the primary challenge is chemoselectivity . The objective is typically to functionalize the exocyclic bromomethyl group (


 manifold) without disturbing the heteroaryl chlorides (

manifold), which serve as handles for subsequent cross-coupling or late-stage diversification.
The Electrophilic Landscape

To achieve high yields, one must recognize the reactivity hierarchy:

  • Site A: Exocyclic Bromomethyl (C5-CH

    
    Br): 
    
    • Mechanism:

      
      .
      
    • Reactivity: Highest. The benzylic-like character of the thiazole ring stabilizes the transition state. The bromide is an excellent leaving group.

    • Target: Soft and hard nucleophiles under mild conditions.

  • Site B: C2-Chlorine:

    • Mechanism:

      
      .
      
    • Reactivity: Moderate. Activated by the adjacent ring nitrogen (

      
       effect).
      
    • Trigger: Strong nucleophiles, elevated temperatures, or specific activation.

  • Site C: C4-Chlorine:

    • Mechanism:

      
      .
      
    • Reactivity: Lowest. Less activated than C2.

Critical Insight: The presence of the C4-chlorine makes the ring significantly more electron-deficient than the mono-chloro analogs. This increases the risk of off-target


 reactions at C2 if temperatures are uncontrolled. Strict adherence to temperature protocols is required. 

Visualizing the Reaction Logic

The following diagram maps the electrophilic sites and the decision logic for protocol selection.

ThiazoleReactivity Substrate 5-(Bromomethyl)- 2,4-dichloro-1,3-thiazole Site_CH2Br Site A: -CH2Br (Kinetic Product) Substrate->Site_CH2Br Fast (0°C - RT) Site_C2Cl Site B: C2-Cl (Thermodynamic/Side Product) Substrate->Site_C2Cl Slow (>60°C) Nucleophile Nucleophile Selection Site_CH2Br->Nucleophile Amine_Sec Secondary Amine (HNR2) Nucleophile->Amine_Sec Direct Subst. Amine_Pri Primary Amine (H2NR) Nucleophile->Amine_Pri Risk: Bis-alkylation Thiol Thiol/Thiolate (RSH/RS-) Nucleophile->Thiol Base Mediated Prod_Amine C-N Bond Formation (Protocol 1) Amine_Sec->Prod_Amine DIPEA, THF/DCM Amine_Pri->Prod_Amine Use Azide Route or Excess Amine Prod_Thio C-S Bond Formation (Protocol 2) Thiol->Prod_Thio K2CO3, DMF, 0°C

Figure 1: Reactivity map and decision tree for functionalizing this compound. Green paths indicate preferred kinetic control.

Detailed Experimental Protocols

Protocol 1: C-N Bond Formation (Amination)

Objective: Selective alkylation of amines without displacing the C2-chloro group.

A. Secondary Amines (Direct Displacement)
  • Scope: Morpholine, Piperidine, Diethylamine, etc.

  • Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF). Non-polar solvents suppress

    
     side reactions which are often favored in dipolar aprotic solvents like DMF.
    

Procedure:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C . Add

    
    -Diisopropylethylamine (DIPEA, 1.2 equiv) followed by the secondary amine (1.05 equiv) dropwise.
    
    • Note: Adding the amine slowly prevents localized heating.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting bromide.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

B. Primary Amines (The Over-Alkylation Challenge)

Direct reaction with primary amines often leads to bis-alkylation (formation of tertiary amines) because the product is more nucleophilic than the starting material.

  • Strategy: Use the Delépine Reaction (Hexamine) or Azide Displacement followed by reduction if the primary amine is the final goal. If a specific R-NH2 must be attached, use Stoichiometric Excess .

Modified Procedure (Excess Amine):

  • Use 3.0 to 5.0 equivalents of the primary amine.

  • Perform at -10°C to 0°C in THF.

  • The excess amine acts as the base.

  • Recover unreacted amine during workup.

Protocol 2: C-S Bond Formation (Thioetherification)

Objective: Synthesis of thioethers. Thiols are soft nucleophiles and react extremely fast with the bromomethyl group.

Reagents:

  • Thiol (R-SH)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (MeCN)

Procedure:

  • Activation: In a vial, suspend

    
     (1.5 equiv) in anhydrous MeCN. Add the thiol (1.1 equiv) and stir for 15 minutes at RT to generate the thiolate species.
    
  • Substrate Addition: Cool the mixture to 0°C . Add a solution of this compound (1.0 equiv) in MeCN dropwise.

  • Reaction: Stir at 0°C for 1 hour.

    • Critical Check: Do not heat. Heating thiolate anions with this substrate in DMF/MeCN can trigger

      
       at the C2 position, leading to complex mixtures.
      
  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF/MeCN) and brine.

Protocol 3: C-O Bond Formation (Etherification)

Objective: Displacement with alcohols/phenols. Challenge: Alkoxides are hard bases. There is a significant risk of elimination (forming the exocyclic methylene derivative) or


  at C2.

Optimized Conditions:

  • Base: Silver Oxide (

    
    ) or mild bases like 2,6-Lutidine are preferred over strong alkoxides (NaH/NaOR).
    
  • Solvent: The alcohol itself (if liquid) or DCM.

Procedure (Silver Mediated):

  • Dissolve substrate in the target alcohol (e.g., Methanol, Ethanol).

  • Add

    
     (1.1 equiv).
    
  • Stir at RT in the dark. The precipitation of AgBr drives the reaction under neutral conditions, preserving the ring chlorines.

Quantitative Comparison of Conditions

ParameterProtocol 1 (Amines)Protocol 2 (Thiols)Protocol 3 (Alcohols)
Primary Risk Bis-alkylation

at C2 (if heated)
Elimination /

Preferred Solvent DCM or THFMeCN or DMFNeat Alcohol or DCM
Base DIPEA or Excess Amine


or Lutidine
Temp.[1] Range -10°C to RT0°C to RTRT
Selectivity High (>95%)High (>95%)Moderate (Requires care)

Safety & Handling (Lachrymator Warning)

  • Hazard: this compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe respiratory distress if inhaled.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • Decontamination: Glassware should be soaked in a dilute NaOH/Ethanol bath to decompose residual alkyl bromide before removal from the hood.

References

  • Thiazole Reactivity & Synthesis

    • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

    • Metzger, J. V. (Ed.). Thiazole and its Derivatives. John Wiley & Sons.[2] (Classic reference for general thiazole reactivity).

  • Specific Analog Precedents (CCMT)

    • Maienfisch, P., et al. "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science 57.10 (2001): 906-913. (Details the use of the chloro-analog).
    • Process for the preparation of thiamethoxam. Patent WO2015180585A9. (Describes alkylation conditions using 2-chloro-5-chloromethylthiazole in DMF with base).

  • Nucleophilic Substitution Methodology

    • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. J. Org.[3][4] Chem. 2024.[3][4] (Discusses competition between alkyl and aryl halide substitution).

    • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. (Insight into activating groups like ring nitrogens).

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Novel Scaffolds from 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6][7] The strategic functionalization of this core is paramount in modern drug discovery. 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is a highly versatile building block, presenting three distinct points for chemical modification: a highly reactive bromomethyl group ideal for nucleophilic substitution, and two less reactive chloro-substituents at the C2 and C4 positions, which can be targeted for subsequent cross-coupling reactions.[8]

Conventional synthetic routes often require prolonged reaction times and harsh conditions, creating a bottleneck in the rapid generation of compound libraries for screening. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By utilizing direct energy transfer to polar molecules, MAOS dramatically accelerates reaction rates, increases yields, and promotes cleaner reaction profiles, aligning with the principles of green chemistry.[2][3][9][10][11] This application note provides a comprehensive guide for researchers, detailing the principles, validated protocols, and safety considerations for leveraging MAOS with this compound to rapidly synthesize diverse molecular libraries.

The Principle of Microwave-Assisted Chemical Synthesis

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave synthesis delivers energy directly to the reactants and solvent.[10][11] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like most organic reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform volumetric heating.[9][10][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[9][12]

This direct energy coupling allows for temperatures to be reached far more quickly than with an oil bath. Furthermore, when performed in a sealed vessel, the solvent can reach temperatures well above its atmospheric boiling point, a phenomenon known as "superheating," which can lead to dramatic accelerations in reaction rates.[12]

Core Application: Rapid Nucleophilic Substitution (Sₙ2) Reactions

The primary and most facile reaction involving this compound is the Sₙ2 displacement of the bromide. The methylene group is activated by the adjacent thiazole ring, making it an excellent electrophile for a wide range of nucleophiles.

General Experimental Workflow

The following diagram outlines the typical workflow for the microwave-assisted synthesis of derivatives from the target thiazole.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis prep 1. Reagent Preparation - Thiazole (1.0 eq) - Nucleophile (1.1 eq) - Base (1.5 eq) - Solvent (2-4 mL) mw 2. Microwave Irradiation - Set Temp, Time, Power - Monitor Pressure prep->mw Load into MW Vessel workup 3. Reaction Work-up - Cool vessel - Filter solids - Aqueous extraction mw->workup Reaction Complete purify 4. Purification - Column Chromatography - Recrystallization workup->purify analysis 5. Characterization - NMR, LC-MS, HRMS purify->analysis

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocols

The following protocols have been designed for a standard laboratory microwave synthesizer equipped with sealed-vessel capabilities and temperature/pressure monitoring.

Protocol 1: Microwave-Assisted Synthesis of a Thiazolyl Ether
  • Reaction: this compound with 4-methoxyphenol

  • Causality & Insights: This reaction forms an ether linkage. A polar aprotic solvent like DMF is chosen for its excellent ability to dissolve the reactants and its high dielectric constant, making it an efficient microwave absorber. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To the microwave reaction vial, add this compound, 4-methoxyphenol, and K₂CO₃.

  • Add the magnetic stir bar and 3 mL of DMF.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Once the reaction is complete, allow the vessel to cool to below 50 °C before removal.

  • Quench the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).

Self-Validation:

  • Expected Yield: >85%

  • TLC Analysis: The product spot should be clearly visible and distinct from the starting materials.

  • ¹H NMR: Expect to see the disappearance of the starting material singlet around δ 4.6 ppm (CH₂Br) and the appearance of a new singlet around δ 5.2 ppm (CH₂-O).

Protocol 2: Microwave-Assisted Synthesis of a Thiazolyl Amine
  • Reaction: this compound with Morpholine

  • Causality & Insights: This reaction forms a tertiary amine. A secondary amine like morpholine is used. An excess of the amine (2.2 eq) serves as both the nucleophile and the base to neutralize the HBr byproduct, simplifying the reaction setup. Acetonitrile is a good polar solvent for microwave synthesis.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.2 eq)

  • Acetonitrile (ACN), anhydrous (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To the microwave reaction vial, add this compound and 3 mL of ACN.

  • Add the magnetic stir bar, followed by the morpholine.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 5 minutes

    • Power: 150 W (dynamic power control)

    • Stirring: High

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Self-Validation:

  • Expected Yield: >90%

  • LC-MS Analysis: The product should show the expected molecular ion peak.

  • ¹H NMR: Expect the disappearance of the CH₂Br singlet and the appearance of a new singlet for the thiazole-CH₂-N group around δ 3.8 ppm, along with the characteristic morpholine protons.

Data Summary & Comparison

The table below summarizes typical reaction conditions, demonstrating the efficiency of the microwave-assisted approach.

Protocol Nucleophile Base Solvent Temp (°C) Time (min) Typical Yield
14-MethoxyphenolK₂CO₃DMF12010>85%
2MorpholineMorpholine (excess)ACN1005>90%
3ThiophenolCs₂CO₃ACN808>88%

(Protocol 3 for a thiazolyl thioether would follow a similar procedure to Protocol 1, often using a milder base like Cesium Carbonate for the softer thiol nucleophile).

Safety Considerations for Microwave Synthesis

User expertise is the most critical safety feature. While dedicated microwave reactors have numerous safety interlocks, the rapid energy transfer requires strict adherence to safety protocols.[13]

  • Pressure Management: Never exceed the pressure rating of the reaction vessel. Reactions that generate gaseous byproducts require extreme caution. Start with small-scale reactions to assess pressure generation.[11][13]

  • Reagent Stability: Be aware of the thermal stability of your reagents. Compounds containing azide or nitro groups, for example, can be explosive at high temperatures. Consult the Material Safety Data Sheet (MSDS) for all chemicals.[13]

  • Personal Protective Equipment (PPE): Always use a fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves. This compound is an alkylating agent and should be handled with care as a potential mutagen and lachrymator.

  • Use Dedicated Equipment: Never use a domestic microwave oven. Laboratory synthesizers are designed with corrosion-resistant cavities, pressure monitoring, and ventilation to handle chemical reactions safely.[13]

  • Avoid Metals: Do not use any metal objects (spatulas, etc.) inside the microwave cavity, as this can cause arcing. Ensure stir bars are properly coated.[13]

Conclusion & Future Scope

Microwave-assisted synthesis provides an exceptionally powerful and efficient platform for the derivatization of this compound. The protocols outlined here demonstrate the rapid construction of C-O and C-N bonds in minutes, with high yields. The products of these initial Sₙ2 reactions are themselves valuable intermediates. The remaining chloro-substituents at the C2 and C4 positions can be selectively functionalized in subsequent steps, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to build highly complex and diverse molecular architectures.[8] This rapid, multi-directional approach is ideally suited for generating libraries for high-throughput screening, significantly accelerating the pace of drug discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
  • Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Asian Journal of Chemistry.
  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online.
  • Theory of Microwave Heating for Organic Synthesis.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • PART - 1 INTRODUCTION.
  • Safety Considerations for Microwave Synthesis.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.
  • Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. BenchChem.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

Sources

Application Note: Orthogonal Functionalization of the 2,4-Dichloro-1,3-thiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the orthogonal reactivity of the 2,4-dichloro-1,3-thiazole core. It synthesizes regiochemical principles with practical protocols to enable precise, sequential functionalization.

Executive Summary & Reactivity Profile

The 2,4-dichloro-1,3-thiazole scaffold is a "privileged" heterocyclic core in drug discovery, offering three distinct sites for diversification. Unlike symmetrical heterocycles, the thiazole ring possesses a unique electronic bias that allows for highly regioselective sequential functionalization without the need for protecting groups.

The "Thiazole Trifecta" Reactivity Map

To successfully manipulate this core, one must understand the specific reactivity preference of each position:

  • C2 Position (

    
     Hotspot):  Flanked by both the sulfur and nitrogen atoms, the C2 carbon is the most electron-deficient. It is highly activated towards Nucleophilic Aromatic Substitution (
    
    
    
    )
    .[1]
  • C4 Position (Cross-Coupling Site): While less electrophilic than C2, the C4-Cl bond is sterically more accessible and possesses a bond dissociation energy profile that often favors oxidative addition with Pd(0) catalysts, making it the preferred site for Suzuki-Miyaura or Stille couplings, particularly when C2 is already substituted.[1]

  • C5 Position (C-H Activation/Electrophilic Trap): The C5 proton is acidic (

    
    ). It can be selectively deprotonated using non-nucleophilic bases (e.g., LDA) to generate a nucleophile for trapping with electrophiles (formylation, halogenation).
    

Strategic Functionalization Workflows

The order of operations is critical. Below is the decision matrix for sequential functionalization.

Thiazole_Workflow Start 2,4-Dichloro-1,3-thiazole SNAr Step 1: SNAr (C2) (Nucleophilic Displacement) Start->SNAr  Amines/Alkoxides   Note Note: C4-Coupling can be performed first, but C2-Cl is prone to side reactions with nucleophilic bases. Start->Note C2_Sub 2-Substituted-4-chlorothiazole SNAr->C2_Sub Suzuki Step 2: Suzuki Coupling (C4) (Pd-Catalyzed Arylation) C2_Sub->Suzuki  Ar-B(OH)2, Pd(0)   C2_C4_Sub 2,4-Disubstituted Thiazole Suzuki->C2_C4_Sub Lithiation Step 3: C5 Lithiation (LDA, Electrophile) C2_C4_Sub->Lithiation  LDA, -78°C   Final 2,4,5-Trisubstituted Thiazole Lithiation->Final

Figure 1: The standard workflow prioritizes C2 substitution to leverage its high electrophilicity, followed by metal-catalyzed coupling at C4.

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Substitution ( )

Objective: Introduction of amine or ether functionality at C2 while leaving C4-Cl intact. Mechanism: The C2 position is activated by the inductive effect of Sulfur and the resonance of Nitrogen (aza-effect).

Materials:

  • Substrate: 2,4-dichloro-1,3-thiazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv) or Alkoxide.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-1,3-thiazole (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature (RT).
    
  • Reaction:

    • For reactive amines: Stir at RT for 4–12 hours.

    • For less nucleophilic amines: Heat to 50–60°C. Monitor by TLC/LC-MS.

    • Note: Avoid temperatures >80°C to prevent competing substitution at C4.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: If using alkoxides (e.g., NaOMe), perform the reaction at 0°C to ensure regioselectivity. Higher temperatures promote bis-substitution.

Protocol B: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position. This is best performed after C2 functionalization or by carefully controlling catalyst choice if performing on the dichloro core. Mechanism: Oxidative addition of Pd(0) occurs at the C4-Cl bond.[2]

Materials:

  • Substrate: 2-substituted-4-chlorothiazole (from Protocol A) (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2M aq. solution, 2.0 equiv).
    
  • Solvent: Toluene/Ethanol (4:1 ratio).

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Ethanol mixture and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to reflux (90–100°C) for 4–16 hours.

    • Optimization: If conversion is low, switch to microwave irradiation (120°C, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Expert Insight: If coupling directly on the 2,4-dichloro core, use a bulky ligand (e.g.,


) and lower temperatures (60°C) to favor C4 selectivity, although yields may be lower due to potential C2 side reactions.
Protocol C: C5-Functionalization via Lithiation

Objective: Functionalizing the C5-H bond. Safety Warning: 2-chlorothiazoles are prone to Lithium-Halogen Exchange (Li-Cl exchange) at C2. If the C2-Cl is still present, do not use n-BuLi . Use LDA. If C2 is already substituted (e.g., with an amine), n-BuLi can be used with caution.

Materials:

  • Substrate: 2,4-disubstituted thiazole (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv). Freshly prepared or commercial.

  • Electrophile:

    
    , DMF (for aldehyde), or alkyl halide.
    
  • Solvent: Anhydrous THF.

Procedure:

  • Cooling: Dissolve the substrate in anhydrous THF under inert atmosphere and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes. The solution often turns yellow/orange.

  • Equilibration: Stir at -78°C for 30–60 minutes to ensure complete lithiation at C5.

  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

  • Quench: Allow the reaction to warm to RT slowly, then quench with saturated

    
    .
    
  • Workup: Standard extraction and purification.

Troubleshooting: If you observe loss of the C2 substituent or ring fragmentation, ensure the temperature remains strictly below -70°C during base addition.

Quantitative Comparison of Conditions

Reaction TypeSite SelectivityPreferred ReagentsTemp.[1][2] RangeTypical Yield

C2 >> C4

Amines,

, MeCN
25–60°C85–95%
Suzuki Coupling C4 > C2

,

, Toluene
90–110°C70–90%
Lithiation C5 LDA, THF (Avoid n-BuLi if Cl present)-78°C60–80%

References

  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles. Thieme Connect. Available at: [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole (Analogous Reactivity). National Institutes of Health (PMC). Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines (Mechanistic Comparison). Journal of Organic Chemistry. Available at: [Link]

  • Functionalization of Thiazole Derivatives via Lithiation. Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole in aqueous environments.

Case ID: THZ-BR-STAB-001 Subject: Stabilization of electrophilic halomethyl-thiazoles in aqueous media Priority: High (Irreversible Degradation Risk)

Executive Summary

You are likely experiencing yield loss or precipitation due to the rapid hydrolysis of the bromomethyl group at the C5 position. The This compound molecule contains a highly electrophilic carbon center. In aqueous media, water acts as a nucleophile, displacing the bromide ion to form 5-(hydroxymethyl)-2,4-dichloro-1,3-thiazole and hydrobromic acid (HBr).

This guide provides a mechanistic intervention strategy to suppress this pathway while maintaining the compound's reactivity for your intended target.

Part 1: The Mechanistic Failure Mode

To prevent hydrolysis, we must first understand the driving forces. The degradation follows a nucleophilic substitution pathway (SN2/SN1 competition) heavily influenced by the electronic environment of the thiazole ring.

The Hydrolysis Pathway

The two chlorine atoms at positions C2 and C4 are electron-withdrawing groups (EWGs).

  • Inductive Effect: They pull electron density away from the thiazole ring, making the C5-methyl carbon significantly more electropositive (electrophilic).

  • SN2 Susceptibility: This increased electrophilicity makes the methylene carbon highly susceptible to attack by even weak nucleophiles like water.

  • Base Catalysis: Any presence of hydroxide ions (

    
    ) will accelerate this reaction exponentially compared to neutral water.
    

Visualizing the Degradation vs. Target Reaction The following diagram illustrates the competing pathways and where your control parameters (pH, Temp, Solvent) must intervene.

Thiazole_Hydrolysis_Control cluster_controls Control Parameters Compound 5-(Bromomethyl)- 2,4-dichloro-1,3-thiazole Transition Transition State [Activated Complex] Compound->Transition Activation Water H₂O / OH⁻ (Aqueous Media) Water->Transition Attack (Unwanted) Target Intended Nucleophile (Amine/Thiol) Target->Transition Attack (Desired) Alcohol Degradation Product: 5-(Hydroxymethyl)-... (Precipitate) Transition->Alcohol Hydrolysis (Fast at pH > 7) Product Desired Conjugate Transition->Product Substitution Acid Acidic pH (4-6) Suppresses OH⁻ Acid->Water Inhibits Temp Low Temp (0-4°C) Slows H₂O Attack Temp->Transition Kinetic Control Solvent Organic Co-solvent (DMSO/ACN)

Figure 1: Mechanistic pathway showing the competition between hydrolysis (red) and desired substitution (green), with critical control points.

Part 2: Stabilization Protocol

Buffer & pH Strategy

The Golden Rule: Never expose this compound to basic pH (>7.0) in water. The hydrolysis rate is base-catalyzed.[1] At pH 8.0 or higher, the half-life of the bromomethyl group drops to minutes.

  • Optimal pH Window: 4.5 – 6.0.

  • Recommended Buffers:

    • MES Buffer (pH 6.0): Non-nucleophilic and provides good buffering capacity without promoting hydrolysis.

    • Acetate Buffer (pH 4.5 - 5.0): Excellent for storage or slow reactions, though acetate can act as a weak nucleophile over long periods (forming the acetate ester).

  • Avoid: Phosphate buffers (at high concentrations) and Tris/Glycine (primary amines will react with the bromomethyl group immediately).

Solvent Engineering (The "Water-Poor" Approach)

If your experiment allows, do not dissolve the compound directly in water. Use a "Stock & Shoot" method.

ComponentRecommendationRationale
Stock Solvent Anhydrous DMSO or Acetonitrile (ACN)The compound is stable for weeks in anhydrous aprotic solvents.
Co-solvent % 10% - 20% v/v in final aqueous mixReduces the water activity (

) and improves solubility, shielding the hydrophobic thiazole ring.
Mixing Order Add Organic Stock

Aqueous Buffer
Prevents transient high concentrations of the hydrophobic compound which leads to precipitation/hydrolysis.
Temperature Control

Hydrolysis has a high activation energy. Reducing the temperature from 25°C to 4°C can reduce the hydrolysis rate by a factor of 4–10x.

  • Protocol: Pre-chill all aqueous buffers to 4°C on ice before introducing the thiazole stock solution.

Part 3: Troubleshooting & FAQs

Q1: I see a white precipitate forming immediately upon adding the compound to my buffer. What is it? A: This is likely the 5-(hydroxymethyl)-2,4-dichloro-1,3-thiazole (the hydrolysis product). The alcohol derivative is significantly less soluble in water than the bromo-precursor, especially in cold water.

  • Diagnostic: Check the pH.[1] If it drifted above 7.0, hydrolysis occurred instantly.

  • Fix: Increase the percentage of DMSO/ACN co-solvent or lower the pH.

Q2: Can I use this compound to label a protein (Cysteine/Lysine) in water? A: Yes, but you are fighting a "kinetic war."

  • For Cysteine (Thiol): Reaction is fast. Perform at pH 6.5. The thiol nucleophile is much stronger than water, so the desired reaction will dominate.

  • For Lysine (Amine): Difficult. Lysine requires higher pH (~8.0) to be unprotonated and nucleophilic, but that pH destroys your compound.

  • Workaround: Use a large excess (10-20 equivalents) of the thiazole to account for the portion lost to hydrolysis, or use a "Flow Chemistry" approach where the reagents mix only for seconds.

Q3: How do I store the solid powder? A: Store at -20°C under inert gas (Argon/Nitrogen). Moisture in the air will slowly hydrolyze the solid surface, releasing HBr, which turns the powder yellow/brown (autocatalytic degradation).

Part 4: Validated Experimental Workflow

Use this protocol to prepare a stable working solution.

  • Preparation of Stock (100 mM):

    • Weigh this compound in a fume hood (Lachrymator!).

    • Dissolve in Anhydrous DMSO (dried over molecular sieves).

    • Validation: Solution should be clear and colorless/pale yellow.

  • Preparation of Reaction Buffer:

    • Prepare 50 mM MES buffer, pH 6.0.

    • Chill to 4°C.

  • Initiation:

    • While vortexing the buffer gently, add the DMSO stock dropwise to a final concentration of <5% DMSO.

    • Immediate Action: Use this solution within 15 minutes. Do not store aqueous dilutions.

References

  • Thiazole Reactivity & Structure

    • Source: Wikipedia. "Thiazole - Molecular and electronic structure."
    • Relevance: Establishes the electron-deficient nature of the C2 position and the general stability profile of the heterocyclic ring.
    • URL:[Link]

  • Synthesis of Hydroxymethyl from Chloromethyl Thiazoles

    • Source: Semantic Scholar (Arkivoc).
    • Relevance: Confirms the pathway where halomethyl thiazoles are converted to hydroxymethyl derivatives (hydrolysis products) and the conditions required to drive or prevent this.
    • URL:[Link][2][3][4][5][6]

  • Stability in Aprotic Solvents (Synthesis Context)
  • Micellar Stabilization Strategies

    • Source: White Rose Research Online. "Hydrolysis of imidazoline based corrosion inhibitor..."
    • Relevance: Provides the theoretical basis for using surfactants/micelles to protect hydrolytically unstable heterocyclic rings in aqueous brine solutions.
    • URL:[Link]

Sources

Stability of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

A Guide to Stability and Reaction Troubleshooting for Research Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth insights and practical solutions to challenges you may encounter while working with this highly reactive and versatile building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, moving from general handling to complex reaction optimization.

Part 1: General Stability, Handling, and FAQs

This section addresses the most common initial questions regarding the storage and inherent stability of this compound.

Question: What are the correct procedures for handling and storing this compound?

Answer: Due to its reactive nature, proper handling and storage are critical to ensure its integrity and your safety. This compound is classified as a corrosive solid.[1]

  • Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent contact with skin and eyes.[1][2] Avoid creating dust when weighing or transferring the material.[1]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, heat, and ignition sources.[2][3] Opened containers must be carefully resealed to prevent degradation from atmospheric moisture.[1] It is incompatible with strong oxidizing agents and acids.[2]

Question: My sample has developed a slight discoloration after storage. Is it still usable?

Answer: Discoloration often indicates some level of degradation. The primary reactive site, the bromomethyl group, is susceptible to slow hydrolysis by atmospheric moisture, even under recommended storage conditions. This can lead to the formation of 5-(hydroxymethyl)-2,4-dichloro-1,3-thiazole and hydrogen bromide (HBr). The liberated HBr can then catalyze further decomposition.

Before use, it is advisable to assess the purity of a discolored sample using techniques like ¹H NMR or LC-MS to quantify the level of impurities. For many applications, a small percentage of the hydrolyzed byproduct may be tolerable, but for high-precision or sensitive reactions, using a fresh or purified lot is recommended.

Question: What is the primary degradation pathway for this compound under basic (alkaline) conditions?

Answer: The principal and most rapid degradation pathway under basic conditions is the nucleophilic substitution at the bromomethyl group. The carbon atom of the -CH₂Br moiety is highly electrophilic and susceptible to attack by nucleophiles.

In the presence of an aqueous base, such as sodium hydroxide or potassium carbonate in water, the compound will readily hydrolyze to form 5-(hydroxymethyl)-2,4-dichloro-1,3-thiazole. This is often the main competing side reaction when performing substitutions with other nucleophiles in the presence of water. While the chloro-substituents on the thiazole ring can also undergo nucleophilic substitution, this typically requires harsher conditions or more potent nucleophiles compared to the highly reactive bromomethyl group.[4][5]

Part 2: Troubleshooting Nucleophilic Substitution Reactions

This compound is primarily used to introduce the 2,4-dichloro-1,3-thiazol-5-ylmethyl moiety into a target molecule via nucleophilic substitution.

Question: I am attempting to react this compound with a primary amine, but my yields are low and I see multiple spots on my TLC plate. What is happening?

Answer: This is a common issue stemming from the high reactivity of the starting material and the nature of the amine nucleophile. There are several potential causes:

  • Over-alkylation: Your primary amine product is still nucleophilic and can react with another molecule of the bromomethyl thiazole, leading to a tertiary amine byproduct.

  • Competing Hydrolysis: If your reaction conditions are not strictly anhydrous, the presence of water will lead to the formation of the 5-(hydroxymethyl) byproduct, consuming your starting material.

  • Base-Induced Degradation: The choice of base is critical. Using a strong, sterically hindered, non-nucleophilic base (e.g., DIPEA) is often preferred over inorganic bases like K₂CO₃ if solubility and moisture are concerns. The base is meant to scavenge the HBr formed during the reaction, not to compete as a nucleophile.

  • Stoichiometry: Using a slight excess of the amine nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize over-alkylation by ensuring the electrophile is consumed first.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents.

  • Control the temperature. Add the bromomethylthiazole solution slowly to a cooled (0 °C) solution of your amine and base to manage the exothermic reaction.

  • Consider using a hindered base like diisopropylethylamine (DIPEA) instead of a more nucleophilic one like triethylamine (TEA).

Question: Can I use a strong base like sodium hydride (NaH) or an alkoxide to deprotonate my nucleophile?

Answer: Yes, this is a standard strategy, particularly for less nucleophilic substrates like alcohols or thiols. However, it requires careful execution.

  • Procedure: The recommended approach is to first deprotonate your nucleophile (e.g., an alcohol) with NaH in an anhydrous solvent like THF at 0 °C. Once hydrogen evolution ceases, you can then slowly add the solution of this compound.

  • Causality: This two-step process ensures that the highly reactive, anionic nucleophile is pre-formed and ready to react, minimizing side reactions. It also prevents the strongly basic NaH or alkoxide from directly reacting with the bromomethylthiazole itself, which could lead to undesired elimination or degradation pathways. The bromomethyl group is an excellent target for SN2 reactions by alkoxides or thiolates.[6]

Part 3: Visualization of Key Reaction Pathways

The following diagram illustrates the primary desired reaction pathway (nucleophilic substitution) versus the most common competing side reaction (hydrolysis) under basic conditions.

G cluster_main Desired Nucleophilic Substitution cluster_side Competing Hydrolysis Side Reaction Thiazole_Start_Main This compound Product Desired Product 5-((alkylamino)methyl)-2,4-dichloro-1,3-thiazole Thiazole_Start_Main->Product HBr liberated Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Thiazole_Start_Main SN2 Attack on CH₂Br Thiazole_Start_Side This compound Side_Product Hydrolysis Byproduct 5-(Hydroxymethyl)-2,4-dichloro-1,3-thiazole Thiazole_Start_Side->Side_Product HBr liberated Base Aqueous Base (OH⁻ / H₂O) Base->Thiazole_Start_Side SN2 Attack on CH₂Br

Caption: Primary reaction pathways for this compound.

Part 4: Data Summary and Experimental Protocols

Table 1: Relative Reactivity of Electrophilic Sites

This table provides a qualitative summary of the reactivity of the different electrophilic sites on the molecule towards a typical amine or alkoxide nucleophile under standard basic conditions.

Electrophilic SitePositionRelative ReactivityCommon ProductsRationale
Bromomethyl CarbonC5-MethylHigh Desired Substituted ProductExcellent leaving group (Br⁻) on a primary carbon, facilitating a rapid SN2 reaction.[6]
Thiazole CarbonC2Low 2-Substituted ThiazoleNucleophilic aromatic substitution requires harsh conditions (high heat, strong base) or metal catalysis. The C2 position is the most electron-deficient on the ring.[4]
Thiazole CarbonC4Very Low 4-Substituted ThiazoleLess electron-deficient than the C2 position, making it less susceptible to nucleophilic attack.[4]
Protocol 1: Model Nucleophilic Substitution with Benzylamine

This protocol describes a standard procedure for reacting the title compound with a primary amine under anhydrous conditions.

Objective: To synthesize N-((2,4-dichloro-1,3-thiazol-5-yl)methyl)benzenamine.

Materials:

  • This compound

  • Benzylamine (freshly distilled)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Set up an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Dissolve benzylamine (1.1 equivalents) and DIPEA (1.5 equivalents) in 50 mL of anhydrous DCM and add the solution to the flask.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve this compound (1.0 equivalent) in 25 mL of anhydrous DCM and add this solution to the dropping funnel.

  • Add the thiazole solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromomethylthiazole is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired substitution has occurred and to quantify any residual impurities.

Protocol 2: Assessing Stability in a Basic Methanolic Solution

This protocol provides a method to quantify the stability of the title compound under specific basic conditions using HPLC analysis.

Objective: To determine the half-life of this compound in the presence of a base in methanol.

Materials:

  • This compound

  • HPLC-grade Methanol

  • Triethylamine (TEA)

  • Volumetric flasks, autosampler vials

  • Calibrated HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Prepare a reaction solution by adding a known concentration of TEA (e.g., 2 equivalents) to a volumetric flask and diluting with the stock solution to a final substrate concentration of 0.1 mg/mL. This is your t=0 sample.

  • Immediately inject an aliquot of the t=0 sample into the HPLC to get the initial peak area of the starting material.

  • Store the reaction solution at a constant temperature (e.g., 25 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction solution, quench if necessary (e.g., by diluting in the mobile phase), and inject it into the HPLC.

  • Record the peak area of the starting material and any new peaks that appear (e.g., the methoxy-substituted byproduct).

  • Plot the natural logarithm of the starting material's concentration (or peak area) versus time.

  • The degradation will likely follow first-order kinetics. The slope of the line will be -k (the rate constant). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Trustworthiness: This kinetic analysis provides quantitative, reproducible data on the compound's stability under your specific experimental conditions, allowing for informed decisions on reaction setup and timing.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet BD244393.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Hussein, M. A., et al. (2018). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules.
  • A. F. M. Al-Ktaifani, M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Journal of Chemical Society. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Royal Society of Chemistry. (2024). A Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Science.
  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]

  • Dr Venkatesh P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Movsumov, N. T., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol.... Molecules.
  • Kumar, D., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Organic Chemistry: An Indian Journal.
  • Saigl, Z. M. (2010).
  • Nguyen, T., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Tetrahedron Letters.
  • Kaugars, G., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc.
  • Rees, C. W., et al. (1998). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1.
  • Leichenko, V. V., et al. (2020). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
  • Acta Crystallographica Section E. (2009). 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole.
  • Acta Crystallographica Section E. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • El-Haddad, M. N., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI.
  • Uivarosi, V., et al. (2019). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules.

Sources

Technical Support Center: A Researcher's Guide to Bromomethyl Thiazole Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromomethyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to proactively prevent degradation and troubleshoot issues effectively. The inherent reactivity of the bromomethyl group, coupled with the electronic nature of the thiazole ring, makes these compounds susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward ensuring the integrity and reactivity of your starting materials, which is paramount for reproducible and reliable experimental outcomes.

This guide is structured to address the most pressing questions and challenges encountered in the laboratory, from optimal storage conditions to identifying and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of bromomethyl thiazoles?

Bromomethyl thiazoles are susceptible to three main degradation pathways:

  • Hydrolysis: The bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution, particularly with water (hydrolysis), to form the corresponding hydroxymethyl thiazole and hydrobromic acid. This is often the most common and rapid degradation pathway.[1][2][3][4][5]

  • Photodegradation: Like many heterocyclic compounds, the thiazole ring can absorb UV and visible light. This energy absorption can lead to reactions with oxygen, promoting oxidation and rearrangement of the thiazole ring.[6][7][8] The presence of aryl substituents on the thiazole ring can increase susceptibility to photodegradation.[6][8]

  • Thermal Degradation: Elevated temperatures can provide the activation energy needed for decomposition, which may involve fragmentation of the molecule and cleavage of the thiazole ring.[6][9]

Q2: What are the visual and analytical signs that my bromomethyl thiazole has degraded?

Recognizing degradation early can save significant time and resources. Key indicators include:

  • Visual Indicators:

    • Color Change: A pure compound may be a white or off-white solid. The appearance of yellow, brown, or black discoloration is a strong indicator of degradation.

    • Change in Physical State: The material may become gummy, oily, or show signs of melting at room temperature due to the formation of impurities.

  • Analytical Indicators:

    • Chromatography (HPLC, TLC): The appearance of new peaks or spots and a decrease in the peak area or spot intensity of the starting material are clear signs of degradation.[7]

    • NMR Spectroscopy: You may observe the appearance of new signals corresponding to degradation products (e.g., a new peak for the -CH₂OH group in the ¹H NMR spectrum) and a decrease in the integration of the parent compound's signals.[8]

    • Mass Spectrometry (MS): The detection of masses corresponding to potential degradation products (e.g., the hydrolyzed product) can confirm degradation.[8]

Q3: What are the ideal short-term and long-term storage conditions for bromomethyl thiazoles?

Proper storage is the most critical factor in preventing degradation. The following table summarizes the recommended conditions:

Storage ConditionRecommendationRationale
Temperature -20°C or lower (frozen) Reduces the rate of all chemical reactions, including hydrolysis and thermal decomposition.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, preventing hydrolysis and oxidation.[11][12][13][14][15] Argon is denser than air and can provide a better protective layer.[15]
Light Amber vials or wrapped in aluminum foil Protects the compound from light-induced degradation (photodegradation).[7][12]
Moisture Store in a desiccator over a strong desiccant (e.g., P₂O₅) Minimizes exposure to atmospheric moisture, which is the primary cause of hydrolysis.[11][12]
Container Glass vials with PTFE-lined caps Glass is generally inert, and PTFE liners provide a good seal against moisture and air ingress.[13][16] Ensure the cap is sealed tightly, and consider using parafilm for an extra seal.[11][12]

Troubleshooting Guides

Issue 1: My solid bromomethyl thiazole has turned yellow/brown and is difficult to handle.

Potential Cause: This is a classic sign of significant degradation, likely due to a combination of hydrolysis and possibly oxidation. The discoloration suggests the formation of complex impurities. The change in physical consistency is due to the presence of the liquid hydroxymethyl thiazole and other byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a discolored solid.

Experimental Protocol: Rapid Purity Check by ¹H NMR

  • Sample Preparation: Dissolve a small amount (2-3 mg) of the suspect bromomethyl thiazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that you know the pure compound is soluble in.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic singlet of the bromomethyl protons (-CH₂Br).

    • Search for a new singlet corresponding to the hydroxymethyl protons (-CH₂OH), which will be shifted upfield.

    • Integrate the peaks for the starting material and the degradation product to estimate the extent of degradation.

    • Broadening of peaks and the appearance of a complex baseline can indicate the presence of multiple degradation products.

Issue 2: My reaction yield is consistently low when using bromomethyl thiazole, even though it appears fine visually.

Potential Cause: Even if there are no obvious visual signs of degradation, partial hydrolysis may have occurred, reducing the amount of active reagent available for your reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Quantifying Purity with HPLC

  • Standard Preparation: Prepare a stock solution of a known concentration of a fresh, high-purity standard of your bromomethyl thiazole in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of your suspect bromomethyl thiazole at the same concentration as the standard.

  • Method Development: Use a C18 column with a mobile phase gradient (e.g., water and acetonitrile) that provides good separation between the starting material and potential, more polar degradation products like the hydroxymethyl derivative.

  • Analysis:

    • Inject both the standard and the sample.

    • Compare the peak area of the main component in your sample to that of the standard.

    • The appearance of earlier eluting peaks often corresponds to more polar degradation products.[17]

    • Calculate the purity of your sample based on the relative peak areas.

Key Degradation Pathways

Hydrolysis: The Primary Culprit

The C-Br bond in the bromomethyl group is polarized (Cδ+-Brδ-), making the carbon atom highly susceptible to nucleophilic attack by water.[5] This is a classic SN2 reaction.[1][3]

Hydrolysis Reactant Bromomethyl Thiazole Product Hydroxymethyl Thiazole Reactant->Product Sɴ2 Attack H2O H₂O (Nucleophile) HBr HBr Product->HBr +

Caption: Hydrolysis of Bromomethyl Thiazole.

Photodegradation: A Light-Induced Threat

Exposure to light, especially UV radiation, can excite the thiazole ring, making it more reactive. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) like singlet oxygen, which can attack the thiazole ring, leading to complex rearrangements and cleavage.[6][7][8]

Photodegradation Thiazole Bromomethyl Thiazole Light hv (Light Energy) SingletOxygen ¹O₂ (Singlet Oxygen) ExcitedThiazole Excited State Thiazole* Light->ExcitedThiazole Oxygen ³O₂ Oxygen->SingletOxygen Energy Transfer Degradation Degradation Products SingletOxygen->Degradation [4+2] Cycloaddition & Rearrangement

Caption: General Photodegradation Pathway.

By adhering to these storage and handling protocols and utilizing the troubleshooting guides, you can significantly enhance the reliability of your experiments involving bromomethyl thiazoles. Proactive prevention is always the most effective strategy for dealing with these sensitive yet valuable chemical building blocks.

References

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • Benchchem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives.
  • Unknown. (n.d.). Chemical Storage.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?.
  • Reddit. (2018). "Store under Argon".
  • Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane.
  • Filo. (2024). Explain alkaline hydrolysis of Bromomethare.
  • Herb Elementz. (n.d.). Packaging Compatibility Guide: Ensuring Product Safety.
  • Quora. (2021). What are some short writing notes on mechanism of alkaline hydrolysis of methyl bromide or mechanism of SN2 reaction?.
  • Gauth. (n.d.). Solved: Hydrolysis of bromomethane with aqueous * sodium hydroxide to give methanol is nucleophili.
  • Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Ledl, F. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 161(2), 125-9.
  • Unknown. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.

Sources

Handling moisture sensitivity of 5-(bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(bromomethyl)-2,4-dichloro-1,3-thiazole Reference ID: BDT-24-TECH-GUIDE

Executive Summary

Compound: this compound Primary Hazard: Severe Moisture Sensitivity / Lachrymator Critical Application: Key intermediate in the synthesis of protease inhibitors (e.g., Ritonavir analogs).

This guide addresses the high susceptibility of the C5-bromomethyl moiety to hydrolytic degradation. Unlike its chloromethyl analog, the bromomethyl derivative possesses a significantly better leaving group (


), increasing its reactivity toward atmospheric moisture by orders of magnitude. Mishandling leads to the formation of HBr and the corresponding alcohol, triggering an autocatalytic decomposition cycle.

Module 1: Storage & Intake (The "Black Box" Phase)

Q: I just received the shipment. The compound is slightly yellow.[1] Is it compromised? A: A pale yellow hue is acceptable, but a deep orange/brown color indicates significant decomposition.

  • Mechanism: The yellowing is often caused by the liberation of elemental bromine (

    
    ) or conjugated degradation products following initial hydrolysis.
    
  • Immediate Action: Check the physical state. If the solid has turned into a gum or oil, purity is likely <90%.

Q: Can I store this in a standard flammable cabinet? A: No. Standard cabinets are not humidity-controlled.

  • Protocol:

    • Temperature: Store at -20°C . Low temperature kinetically inhibits the hydrolysis reaction.

    • Atmosphere: The container must be secondary-contained in a desiccator or a heat-sealed Mylar bag with active desiccant packets (Silica gel or

      
      ).
      
    • Headspace: If the bottle is opened, backfill with Argon (Ar) before re-sealing. Argon is heavier than air and provides a better blanket than Nitrogen (

      
      ).
      

DOT Diagram: Storage Decision Logic

StorageLogic Start Shipment Received CheckColor Visual Inspection: Color? Start->CheckColor White White/Pale Yellow CheckColor->White Pass Orange Dark Orange/Brown CheckColor->Orange Fail Action1 Store at -20°C Argon Headspace White->Action1 Action2 Run H-NMR/TLC Check Purity Orange->Action2

Caption: Decision tree for initial quality assessment and storage of this compound.

Module 2: Operational Handling (The "Open Box" Phase)

Q: Can I weigh this on the open bench if I am quick? A: Strictly No. The compound is a lachrymator and hydrolyzes rapidly.

  • The "Fuming" Effect: In >60% relative humidity, you may see visible "smoke." This is hydrobromic acid (HBr) vapor forming instantly upon contact with moist air.

  • Correct Protocol: Weigh inside a glovebox or use a glove bag. If these are unavailable, use a tared Schlenk tube, purge with Argon, and add the solid against a counter-flow of inert gas.

Q: Which solvents are compatible? A: Solvents must be anhydrous (


 ppm water). The presence of the 2,4-dichloro substituents withdraws electron density, making the C5-position highly electrophilic.
Solvent ClassRecommendationNotes
Chlorinated (DCM, CHCl3)Excellent Primary choice. Must be distilled over

or passed through activated alumina.
Ethers (THF, Et2O)Good Ensure peroxide-free and dried over Na/Benzophenone.
Alcohols (MeOH, EtOH)FORBIDDEN Will cause rapid solvolysis (ether formation).
DMF/DMSO Caution Hygroscopic nature of these solvents poses a high risk. Use only if freshly distilled.

Module 3: Troubleshooting & Chemistry (The "Fix It" Phase)

Q: My reaction yield is low (30-40%), and I see a polar spot on the TLC. What happened? A: You likely formed the "Hydroxymethyl" impurity due to wet solvent or atmosphere.

  • The Chemistry: Water acts as a nucleophile, attacking the

    
     carbon. The leaving group (
    
    
    
    ) combines with a proton to form HBr.
  • The Trap: The HBr generated catalyzes further degradation of the thiazole ring or promotes polymerization.

Q: How do I prevent acid-catalyzed decomposition during the reaction? A: Add an acid scavenger.

  • Recommendation: Include 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-Lutidine or solid

    
    ) in the reaction mixture. This sequesters the HBr immediately upon formation, protecting the thiazole ring.
    

DOT Diagram: Degradation Mechanism

Degradation Reactant 5-(bromomethyl)- 2,4-dichloro-1,3-thiazole TS Transition State [S_N2 Attack] Reactant->TS + H2O Water H2O (Moisture) Water->TS Product Alcohol Impurity (Hydroxymethyl) TS->Product Acid HBr (Autocatalyst) TS->Acid Acid->Reactant Accelerates Decomp

Caption: Hydrolytic degradation pathway showing the autocatalytic role of HBr by-product.

Module 4: Safety & Decontamination

Q: I spilled a small amount. How do I clean it? A: Do not wipe with a dry paper towel (disperses dust/lachrymator).

  • Cover: Cover the spill with solid Sodium Carbonate (

    
    ) or Sodium Bicarbonate.
    
  • Quench: Spray gently with a 50:50 mixture of Ethanol/Water. This forces the hydrolysis to the alcohol (less volatile) and neutralizes the acid.

  • Clean: Wipe up the slurry once bubbling ceases.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. European Patent EP0794180B1. (1997).[2] Describes the handling and distillation of the chloromethyl analog, establishing the baseline for thermal and hydrolytic instability of halomethyl thiazoles.

  • Emerging Scientific and Technical Information on Ritonavir. FDA.gov. (2024).[3] Contextualizes the importance of thiazole intermediates in Ritonavir synthesis and impurity control.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014).[4] Authoritative guide on Schlenk lines and inert gas handling for alkyl halides.

  • Safety Data Sheet: Alkyl Bromides. Lanxess. (2017). General safety protocols for lachrymatory and corrosive alkyl bromides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halomethyl-Thiazole Intermediates: A Comparative Analysis of Bromomethyl vs. Chloromethyl Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is paramount, and halomethyl-thiazoles serve as critical intermediates for introducing a vast array of molecular side-chains. A frequent decision point in a synthetic route is the choice of the halogen on the methyl group: bromine or chlorine. This choice is not trivial; it profoundly influences reaction kinetics, yield, and the feasibility of a synthetic step.

This guide provides an in-depth comparison of the reactivity of bromomethyl- and chloromethyl-thiazole intermediates. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental principles, and offer practical protocols to guide your synthetic strategy.

The Underlying Principle: Nucleophilic Substitution and Leaving Group Ability

The primary reaction pathway for the functionalization of halomethyl-thiazoles is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide ion, which is known as the leaving group.[2][3][4] The efficiency and rate of this reaction are heavily dependent on the intrinsic ability of the leaving group to depart.[1][5]

The rate of an SN2 reaction is described by a second-order rate equation: rate = k[Alkyl Halide][Nucleophile].[6] This means the concentration of both the halomethyl-thiazole substrate and the incoming nucleophile dictates the reaction speed.[3][6]

Workflow cluster_A Route A: Bromo-Intermediate cluster_B Route B: Chloro-Intermediate A1 Dissolve Bromomethyl-thiazole and Piperidine (1.1 eq) in THF A2 Stir at 0°C to RT for 2 hours A1->A2 A3 Monitor by TLC/LC-MS A2->A3 Workup Aqueous Workup (Water/EtOAc extraction) A3->Workup B1 Dissolve Chloromethyl-thiazole and Piperidine (1.1 eq) in THF B2 Stir at RT, then heat to 50°C for 12 hours B1->B2 B3 Monitor by TLC/LC-MS B2->B3 B3->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Isolate Pure Product Purify->Product

Sources

Validating structure of 5-substituted 2,4-dichlorothiazoles via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary: The Regioselectivity Conundrum

In the development of thiazole-based pharmacophores—common in antifungals, antineoplastics, and metabolic modulators—the 2,4-dichlorothiazole scaffold acts as a critical electrophile. However, functionalizing this scaffold presents a persistent regioselectivity challenge.

When a nucleophile attacks a 5-substituted 2,4-dichlorothiazole , two pathways are kinetically accessible:

  • Path A (C2 Attack): Substitution at the carbon flanked by sulfur and nitrogen.[1]

  • Path B (C4 Attack): Substitution at the carbon adjacent to the C5-substituent.

While electronic arguments (inductive effects of N and S) typically favor C2, steric bulk at C5 or specific solvent interactions can invert this preference, leading to mixtures or unexpected C4-isomers.[1] Standard spectroscopic methods (NMR, MS) often fail to distinguish these isomers definitively due to the lack of protons on the thiazole core. [1]

This guide validates Single Crystal X-Ray Diffraction (SC-XRD) as the only self-validating, absolute method for structural assignment in this class of compounds, comparing it against traditional spectroscopic alternatives.

The Regioselectivity Landscape (Visualized)

The following diagram illustrates the divergent reaction pathways and the resulting structural ambiguity.

Regioselectivity Reactant 2,4-Dichloro-5-R-Thiazole Transition Transition State (Steric/Electronic Conflict) Reactant->Transition Nucleophile Nucleophile (Nu-) Nucleophile->Transition Product_C2 Product A (C2-Substituted) Nu adjacent to S and N Transition->Product_C2 Path A (Electronic Control) Product_C4 Product B (C4-Substituted) Nu adjacent to N and C5 Transition->Product_C4 Path B (Steric Control) Ambiguity Structural Ambiguity: Isomer A or B? Product_C2->Ambiguity Product_C4->Ambiguity

Figure 1: Divergent reaction pathways for 5-substituted 2,4-dichlorothiazoles. The C2 position is electronically activated by the adjacent heteroatoms, while the C4 position is sterically influenced by the R-group at C5.

Comparative Analysis: Why NMR Fails and XRD Succeeds

The primary reason researchers struggle with this scaffold is the "Silent Ring" problem. In a fully substituted thiazole (e.g., 2-chloro-4-amino-5-methylthiazole), there are no protons attached directly to the ring carbons .

Table 1: Methodological Comparison Matrix
Feature1H / 13C NMR 2D NMR (HMBC/NOESY) Mass Spectrometry (MS) X-Ray Crystallography (SC-XRD)
Primary Data Chemical Shift (

)
Through-bond/space correlationsMass-to-charge ratio (

)
Electron density map (

)
Regio-Resolution Low. No ring protons for coupling (

).[1] Shifts are predictive, not absolute.
Medium. Depends on "linker" atoms. Heteroatoms (O, S) block correlations.[1]None. Isomers have identical mass.Absolute. Direct visualization of atom connectivity.
Sample State Solution (dynamic averaging)SolutionGas PhaseSolid State (static)
Ambiguity Risk High. Requires model compounds for comparison.[1]Moderate. NOE signals can be weak if substituents are flexible.High. Fragmentation patterns are often identical.Zero. Anomalous dispersion defines element types.
Time to Result < 1 Hour2–12 Hours< 30 Minutes24–48 Hours (including growth)
The "Silent Ring" Failure Mode in NMR

In 1H NMR, you cannot "walk" around the ring using coupling constants because the ring carbons are quaternary. In HMBC (Heteronuclear Multiple Bond Correlation), if your nucleophile is attached via an Oxygen or Sulfur atom, the coupling to the ring carbon is often too weak to observe definitively. You are left guessing based on calculated chemical shifts, which can have error margins (


 5 ppm) larger than the difference between isomers.[1]
Experimental Protocol: Validating Structure via SC-XRD

To achieve the "Gold Standard" validation, follow this specific workflow designed for small organic heterocycles.

Phase 1: Crystal Growth (The Critical Step)

Thiazoles are often oils or amorphous solids.[1] High-quality single crystals are required.

  • Method: Slow Vapor Diffusion.

  • Solvent System: Dissolve 5-10 mg of product in a "Good" solvent (Dichloromethane or THF).[1] Place in an inner vial.

  • Precipitant: Use a "Bad" solvent (Hexane or Pentane) in the outer reservoir.[1]

  • Condition: Seal tightly and leave undisturbed at 4°C for 2-5 days.

  • Target: A single block or prism, approx 0.1 x 0.1 x 0.2 mm.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) with Mo-K

    
     or Cu-K
    
    
    
    radiation.[1]
  • Temperature: Collect at 100 K (cryogenic). This reduces thermal vibration, essential for resolving the electron density of the chlorine atoms vs. the sulfur atom.

  • Resolution: Aim for 0.8 Å or better.

Phase 3: Structural Solution (The Proof)

Using SHELXT (intrinsic phasing) or SHELXS (direct methods):

  • Assign Heteroatoms: Sulfur (S) will have the highest electron density peak (Z=16), followed by Chlorine (Z=17).[1]

  • Check Bond Lengths: This is the internal validation mechanism.

    • C—S Bond: ~1.70 – 1.75 Å[1]

    • C—N Bond: ~1.30 – 1.38 Å[1]

    • C—Cl Bond: ~1.70 – 1.74 Å[1]

  • Connectivity Check:

    • Isomer A (C2-Sub): The nucleophile is attached to the carbon between the Sulfur and Nitrogen.

    • Isomer B (C4-Sub): The nucleophile is attached to the carbon adjacent to the C5 substituent.

Scientific Logic & Workflow Visualization

The following decision tree outlines when to abandon NMR and move directly to SC-XRD to save project time.

ValidationWorkflow Start Synthesize 5-Substituted 2,4-Dichlorothiazole Derivative NMR_1H Run 1H NMR (Check for distinct signals) Start->NMR_1H Decision_1 Are ring protons present? NMR_1H->Decision_1 NMR_2D Run 2D NMR (HMBC/NOESY) (Check correlations) Decision_1->NMR_2D No (Common) Result_NMR Tentative Assignment (High Risk of Error) Decision_1->Result_NMR Yes (Rare) Decision_2 Are correlations definitive? NMR_2D->Decision_2 XRD_Grow Grow Single Crystals (Vapor Diffusion) Decision_2->XRD_Grow No / Ambiguous Decision_2->Result_NMR Yes XRD_Collect Collect X-Ray Data (100 K, Mo/Cu Source) XRD_Grow->XRD_Collect XRD_Solve Solve Structure (SHELX) Assign C2 vs C4 via Connectivity XRD_Collect->XRD_Solve Result_XRD Absolute Configuration (Publishable Proof) XRD_Solve->Result_XRD

Figure 2: Strategic decision pathway for structural validation. Note that for 2,4-dichlorothiazoles, the pathway almost invariably leads to XRD due to NMR limitations.

Case Study Validation: Bond Metrics

To validate your crystal structure, compare your refined bond lengths against statistical averages from the Cambridge Structural Database (CSD).[1]

Self-Validation Check: If your solved structure suggests a C4-substitution, the bond length between the substitution site and the Nitrogen (N3) should be characteristic of a C=N double bond character (approx 1.30 Å) or C-N single bond depending on the tautomeric form, but distinct from the C-S bond (approx 1.72 Å).[1]

Bond TypeExpected Length (Å)Significance
C(2)—S(1) 1.72 ± 0.02Long, single-bond character.[1]
C(2)—N(3) 1.30 ± 0.02Short, double-bond character.[1]
C(5)—S(1) 1.74 ± 0.02Adjacent to substituent.
C(4)—N(3) 1.38 ± 0.02Often longer than C2-N due to conjugation.[1]

Note: Deviations >0.05 Å from these norms suggest incorrect element assignment (e.g., confusing N for C).

References
  • Cambridge Crystallographic Data Centre (CCDC). Deposition Guidelines for Small Molecules. [Link][1][2]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. [Link][1]

  • Royal Society of Chemistry. Bond lengths in organic compounds (Allen et al.). [Link][1]

  • Oxford Instruments. Distinguishing Regioisomers using Benchtop NMR. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is a highly functionalized heterocyclic compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure dictates its classification as a hazardous substance. The molecule contains multiple halogen atoms (bromine and chlorine) and a thiazole ring, features that inform its reactivity and toxicity.

Based on data from structurally similar compounds, such as 2-Chloro-5-(chloromethyl)-1,3-thiazole and other halogenated organics, it must be handled as a substance that is likely harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye burns.[1][2] The presence of bromine and chlorine classifies it as a halogenated organic compound, which has specific implications for its disposal.[3][4] Thermal decomposition can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen halides like hydrogen bromide and hydrogen chloride.[1][2]

Causality of Hazard: The electrophilic nature of the bromomethyl group makes it a potent lachrymator and alkylating agent, posing a significant risk upon contact or inhalation. The chlorinated thiazole core contributes to its overall toxicity and persistence. Therefore, all handling and disposal procedures must be designed to prevent any direct contact and environmental release.

Personnel Safety and Engineering Controls

Prior to handling this compound or its waste, a robust safety protocol is mandatory.

2.1 Required Personal Protective Equipment (PPE) A multi-layered approach to PPE is essential to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Impermeable gloves (e.g., Nitrile or Neoprene).[1]To prevent skin contact. Halogenated compounds can degrade certain glove materials; always inspect gloves for integrity before use.
Eye Protection Chemical splash goggles and a full-face shield.[5]To protect against splashes of the chemical or its solutions, which can cause severe eye damage.[1]
Body Protection A fully buttoned, flame-retardant laboratory coat.To protect skin and clothing from contamination.
Respiratory Not typically required if work is performed within a certified chemical fume hood.For spill cleanup or work outside a fume hood, a NIOSH-approved respirator may be necessary.[5]

2.2 Engineering Controls All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a properly functioning and certified chemical fume hood.[2][6] This is critical to contain volatile vapors and prevent inhalation exposure. An eyewash station and safety shower must be immediately accessible.[5]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing halogenated waste with other waste streams can create dangerous reactions, complicate disposal, and significantly increase costs.[4][7][8]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container.[3][4] These are often polyethylene or glass containers provided by your institution's Environmental Health and Safety (EHS) department.

    • Crucially, do not use metal containers. Halogenated solvents can degrade to form acidic byproducts (e.g., HBr, HCl) which corrode metal, leading to container failure.[6]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "Waste: this compound ". Do not use abbreviations.

    • If dissolved in a solvent, list all components and their approximate percentages.

  • Transferring Waste:

    • Perform all transfers inside a chemical fume hood.

    • Carefully pour or transfer the waste into the container, avoiding splashes.

    • Keep the waste container closed with a secure, threaded cap at all times, except when actively adding waste.[9] This prevents the release of harmful vapors.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area, typically within or under the fume hood.[6]

    • Ensure the container is stored away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[1] Secondary containment (e.g., a polypropylene tub) is highly recommended.[6]

Approved Disposal Pathways

Under regulations such as the Resource Conservation and Recovery Act (RCRA), waste containing brominated and chlorinated organic compounds is considered hazardous waste.[10][11] It must be disposed of through a licensed hazardous waste management facility.

  • Primary Disposal Method: Incineration: The standard and required method for disposal is high-temperature incineration at a licensed hazardous waste facility.[3][12] These facilities are equipped with specialized scrubbers and emission control systems designed to neutralize and capture the resulting acidic gases (HCl, HBr) and other harmful by-products, preventing their release into the atmosphere.[12]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[1][6] It is toxic to aquatic life and can damage plumbing systems.[2]

    • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[6]

    • DO NOT mix with non-halogenated solvent waste.[7][8] This contaminates the entire batch, forcing it all to be treated as more expensive and difficult-to-manage halogenated waste.[7]

Emergency Procedures (Spill Management)

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

5.1 Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in Section 2.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the protocol in Section 3.0.

5.2 Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available Safety Data Sheet (SDS).

  • Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.

Data Summary and Disposal Workflow

Chemical Safety and Disposal Summary
ParameterInformationSource(s)
Chemical Name This compoundN/A
Hazard Class Corrosive, Toxic, Environmental Hazard (Inferred)[1][2]
Primary Hazards Causes severe skin burns and eye damage; Toxic if it comes in contact with skin; Harmful if swallowed.[1][2]
Required PPE Nitrile/Neoprene gloves, chemical splash goggles, face shield, lab coat.[1][5]
Waste Classification Halogenated Organic Hazardous Waste[3][4]
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents, metals.[1][6]
Primary Disposal Route Licensed high-temperature hazardous waste incineration.[3][12]
Disposal Decision Workflow

The following diagram outlines the logical steps for the safe handling and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Required PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood container Select 'Halogenated Organic Waste' Container (NO METAL) fume_hood->container labeling Label Container with Full Chemical Name and All Components container->labeling transfer Transfer Waste into Container labeling->transfer seal Securely Seal Container When Not in Use transfer->seal saa Store in Designated Satellite Accumulation Area seal->saa containment Use Secondary Containment saa->containment incompatibles Segregate from Incompatibles (Bases, Oxidizers, etc.) containment->incompatibles pickup Arrange for Pickup by Licensed Hazardous Waste Service incompatibles->pickup incineration High-Temperature Incineration with Acid Gas Scrubbing pickup->incineration

Caption: Disposal workflow for halogenated thiazole waste.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole.
  • Washington State University.
  • Bucknell University. (2016, April 15).
  • Environmental Protection Agency.
  • Apollo Scientific. (2007, July 12). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole.
  • California Air Resources Board. (1998, March 16).
  • Washington State University.
  • BB Fabrication. (2017, November 23).
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Sigma-Aldrich. (2025, May 26).
  • Synergetica. (2010, November 16). Safety Data Sheet: 5-Bromomethyl-4-methyl-2-phenyl-thiazole.
  • University of California, Santa Cruz. Hazardous Waste Reduction.
  • Products Finishing.
  • Vita-D-Chlor.
  • Fisher Scientific. (2021, December 24).
  • U.S. Environmental Protection Agency. (2025, May 13).
  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • Cornell University Environmental Health and Safety. (2021, July 27). Organic Solvents.
  • Massachusetts Institute of Technology.
  • Braun Research Group.
  • AP Tech Group. (2025, September 12).
  • BenchChem. (2025). Proper Disposal of 4-(Methoxymethyl)
  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Personal protective equipment for handling 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification & Core Directive

The Chemical Reality: 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole is not merely a "reagent"; it is a potent electrophilic alkylating agent . Structurally, it functions as a benzyl bromide analog. The bromine atom on the methyl group is a highly effective leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).

Immediate Hazards:

  • Lachrymator: Even trace vapors will cause severe eye irritation and tearing.

  • Corrosive (Skin/Eyes): Causes irreversible tissue damage (chemical burns) upon contact.

  • Sensitizer: Potential to induce allergic dermatitis.[1]

  • Genotoxic: As an alkylating agent, it poses a theoretical mutagenic risk.

Core Directive: Treat this compound as if it has no warning properties until it is too late. Engineering controls are your primary defense; PPE is your fail-safe.

Part 2: Hierarchy of Defense (Visualization)

The following diagram illustrates the non-negotiable safety architecture for handling this compound.

SafetyHierarchy cluster_0 Safety Barrier Failure Analysis Engineering 1. ENGINEERING CONTROLS (Chemical Fume Hood) Non-Negotiable Admin 2. ADMINISTRATIVE (SOPs, Designated Area) Engineering->Admin Containment PPE 3. PPE LAYER (Eyes, Skin, Respiratory) Engineering->PPE If Hood Fails Admin->PPE Protocol Procedure 4. OPERATIONAL TECHNIQUE (Quenching, Static Control) PPE->Procedure Execution

Figure 1: The Safety Hierarchy. Note that PPE is the third layer of defense, not the first.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" attire is insufficient. Use this matrix to select equipment based on the specific task.

Hand Protection Strategy

The Science of Selection: Brominated alkylating agents can permeate standard nitrile gloves without immediate visible degradation. We rely on Breakthrough Time (how long until the chemical reaches the skin) and Permeation Rate .

TaskGlove ConfigurationRationale
Standard Handling (Weighing, Transfer)Double Nitrile (min 5 mil outer, 4 mil inner)The air gap between layers traps vapors. Colored inner gloves (e.g., orange/blue) reveal tears in the outer layer immediately.
Spill Cleanup (>500 mg)Silver Shield / 4H Laminate (under Nitrile)Nitrile offers physical protection; Laminate offers chemical impermeability to halogenated organics.
Glassware Cleaning Heavy Duty Neoprene (over Nitrile)Provides abrasion resistance and thermal protection during washing.
Eye & Face Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Prohibited: Safety glasses (even with side shields). Vapors from lachrymators bypass side shields and irritate the mucosa.

  • Face Shield: Required only when handling volumes >10g or working with pressurized vessels.

Body & Respiratory[2][4]
  • Lab Coat: 100% Cotton or Nomex (fire resistant). Synthetic blends can melt into skin if a reaction exotherms and ignites solvents.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is vital as hydrolysis releases Hydrogen Bromide (HBr).

Part 4: Operational Protocols

Weighing & Transfer (The "Static" Risk)

Fine powders of thiazole derivatives are often electrostatic. Static discharge can disperse the powder into the air, bypassing the hood sash.

  • Zone Setup: Place the balance inside the fume hood.

  • Static Neutralization: Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.

  • Technique: Do not use a spatula to "flick" powder. Use a gravity-slide method or a disposable funnel.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in 10% Sodium Thiosulfate (see Quenching below).

Solubilization
  • Solvent Choice: Dissolve the solid immediately upon weighing. Do not transport dry solids across the lab.

  • Exotherm Warning: If using amine solvents or strong bases, expect a rapid exotherm. The bromomethyl group reacts violently with primary/secondary amines.

Chemical Deactivation (Quenching)

Never dispose of the active alkylating agent directly into waste drums. You must chemically destroy the "warhead" (the C-Br bond).

The "Thiosulfate Kill" Protocol:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (

    
    )  in water.
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, converting the toxic alkylator into a non-toxic Bunte salt.

    • Reaction:

      
      
      
  • Execution:

    • Wash all spatulas, weighing boats, and empty vials with this solution.

    • Let sit for 30 minutes.

    • Check pH (ensure it is neutral/slightly basic) before disposal.

Part 5: Emergency Response Workflow

In the event of a spill, hesitation causes injury. Follow this logic flow.

SpillResponse Start SPILL DETECTED Assess Assess Volume/Location Start->Assess Evacuate Evacuate Area (Lachrymator Risk) Assess->Evacuate Outside Hood PPE_Up Don PPE: Double Gloves + Goggles (Respirator if outside hood) Assess->PPE_Up Inside Hood Evacuate->PPE_Up Cover Cover with Absorbent (Vermiculite/Sand) PPE_Up->Cover Deactivate Apply Thiosulfate Solution (Wait 20 mins) Cover->Deactivate Collect Collect as HazWaste Deactivate->Collect

Figure 2: Decision logic for spill remediation. Note the mandatory deactivation step.

Part 6: Disposal & Waste Management[5]

Waste Stream Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Thiazole Derivative" and "High Lachrymator Hazard."

  • Segregation:

    • DO NOT MIX with strong oxidizers (e.g., Nitric acid) – risk of bromine gas evolution.

    • DO NOT MIX with strong bases (e.g., NaOH) in the waste drum – risk of uncontrolled exotherm.

Final Check: Ensure all waste containers are rated for halogenated solvents (HDPE or lined steel).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).

Sources

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